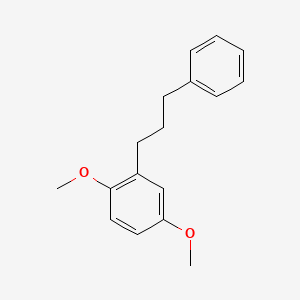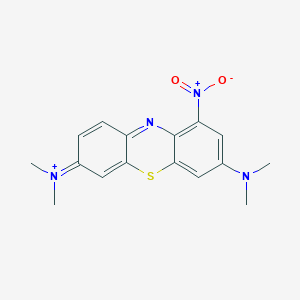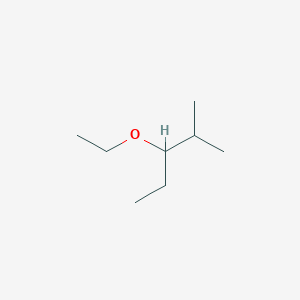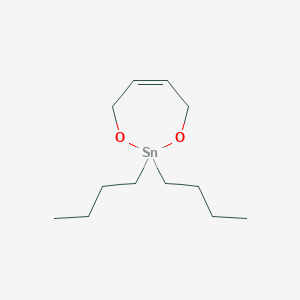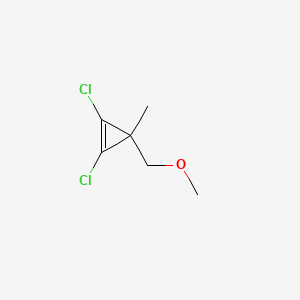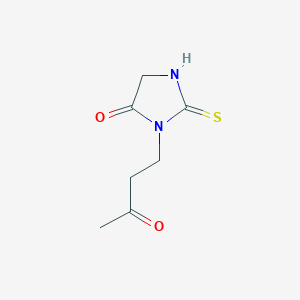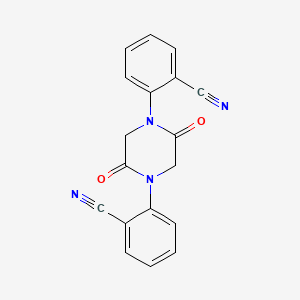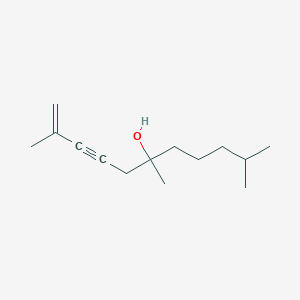
2,6,10-Trimethylundec-1-EN-3-YN-6-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10-Trimethylundec-1-EN-3-YN-6-OL is an organic compound with the molecular formula C14H24OThis compound is notable for its unique structure, which includes three methyl groups and a hydroxyl group, making it a versatile molecule in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundec-1-EN-3-YN-6-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable alkyne precursor, followed by a series of reactions to introduce the methyl groups and the hydroxyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or nickel, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,6,10-Trimethylundec-1-EN-3-YN-6-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the alkyne group can produce an alkane .
Aplicaciones Científicas De Investigación
2,6,10-Trimethylundec-1-EN-3-YN-6-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-catalyzed reactions involving enynes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism by which 2,6,10-Trimethylundec-1-EN-3-YN-6-OL exerts its effects involves interactions with various molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The alkyne and alkene groups can participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
Similar Compounds
2,6,10-Trimethylundec-1-EN-3-OL: Similar structure but lacks the alkyne group.
2,6,10-Trimethylundec-1-YN-6-OL: Similar structure but lacks the alkene group.
2,6,10-Trimethylundec-1-EN-3-YN: Similar structure but lacks the hydroxyl group.
Uniqueness
2,6,10-Trimethylundec-1-EN-3-YN-6-OL is unique due to the presence of both alkene and alkyne groups, along with a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
112128-03-7 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
2,6,10-trimethylundec-1-en-3-yn-6-ol |
InChI |
InChI=1S/C14H24O/c1-12(2)8-6-10-14(5,15)11-7-9-13(3)4/h13,15H,1,7,9-11H2,2-5H3 |
Clave InChI |
HABYUMVYJKEEAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)(CC#CC(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
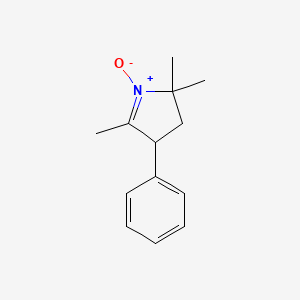
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
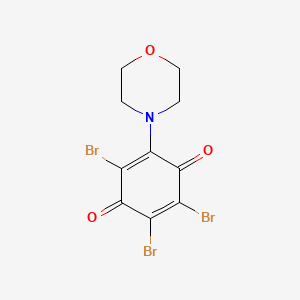
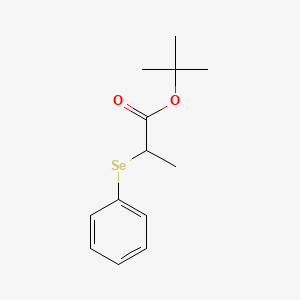
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)
